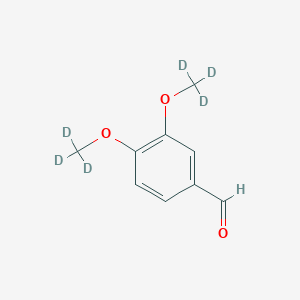
P-CAB agent 2 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-CAB agent 2 hydrochloride is a potent and orally active potassium-competitive acid blocker and gastric acid secretion inhibitor. It effectively inhibits H+/K±ATPase activity with an IC50 value of less than 100 nM . This compound is primarily used in the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-CAB agent 2 hydrochloride involves multiple steps, including the formation of pyrrole sulfonyl derivatives. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
P-CAB agent 2 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
P-CAB agent 2 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study acid-base reactions and enzyme inhibition.
Biology: Investigated for its effects on cellular processes and ion channel regulation.
Medicine: Explored for its potential therapeutic effects in treating acid-related disorders and its role in gastric acid secretion inhibition.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mecanismo De Acción
P-CAB agent 2 hydrochloride exerts its effects by inhibiting the H+/K±ATPase enzyme, which is responsible for the final step in gastric acid secretion. This inhibition results in a significant reduction in gastric acid production. The compound also targets the hERG potassium channel, although it shows no acute toxicity .
Comparación Con Compuestos Similares
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar mechanisms of action.
Tegoprazan: A newer P-CAB with a rapid onset of action and prolonged acid suppression.
Fexuprazan: Currently under development, showing promising results in clinical trials.
Uniqueness
P-CAB agent 2 hydrochloride is unique due to its high potency and low toxicity profile. It offers a rapid onset of action and prolonged acid suppression, making it a valuable addition to the class of potassium-competitive acid blockers .
Propiedades
Fórmula molecular |
C22H26ClFN2O4S |
|---|---|
Peso molecular |
469.0 g/mol |
Nombre IUPAC |
1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C22H25FN2O4S.ClH/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2;/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3;1H |
Clave InChI |
JWWFXPUXOBHMCJ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


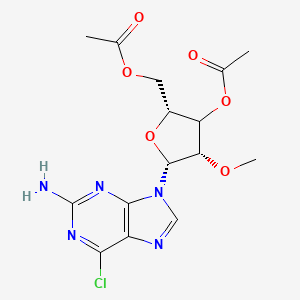
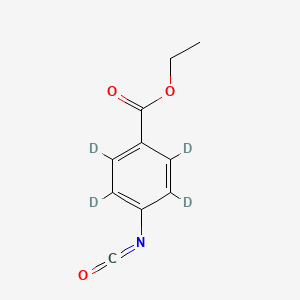


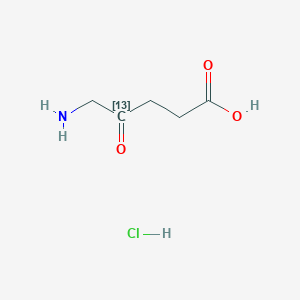
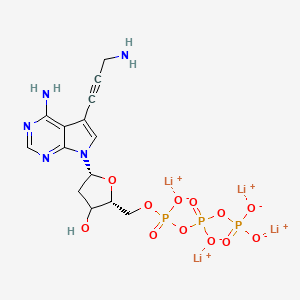
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)


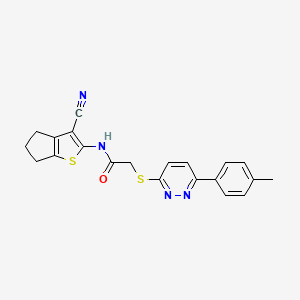
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)

